Paroxol Methanesulfonate

Vue d'ensemble

Description

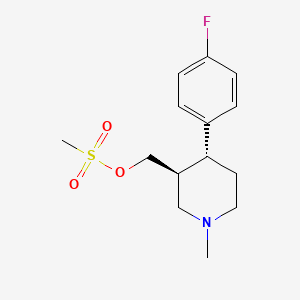

Paroxol Methanesulfonate, also known as (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol Methanesulfonate, is a chemical compound with the molecular formula C14H20FNO3S and a molecular weight of 301.38 g/mol . It is primarily used as an intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor .

Mécanisme D'action

Target of Action

Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine , a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs that are typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders.

Mode of Action

The methane sulfonate esters of dihydric and polyhydric alcohols, such as this compound, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Pharmacokinetics

Methanesulfonate esters are generally known to have good solubility and stability, which can contribute to their bioavailability

Result of Action

The result of this compound’s action is the production of Paroxetine , an SSRI. SSRIs work by increasing the amount of serotonin, a neurotransmitter, in the brain. This can help to improve mood and reduce feelings of anxiety.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Paroxol Methanesulfonate is synthesized from Methanesulfonyl chloride and (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine . The reaction involves the following steps:

- Dissolve (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine in dry dichloromethane.

- Add triethylamine to the solution and cool it to 0°C.

- Slowly add Methanesulfonyl chloride while stirring the mixture.

- Allow the reaction to proceed for 0.5 hours in an ice bath and then for an additional 1.5 hours at ambient temperature.

- Filter the reaction mixture and wash it with dry dichloromethane.

- Dilute the organic layer with ether and wash it with water.

- Dry the organic layer with magnesium sulfate and concentrate it to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Paroxol Methanesulfonate primarily undergoes substitution reactions. The hydroxyl group in this compound can be methylated to form the methoxy group found in Paroxetine.

Common Reagents and Conditions:

Reaction Conditions: Typically, these reactions are carried out in anhydrous conditions to prevent hydrolysis and ensure high yield.

Major Products: The major product formed from the methylation of this compound is Paroxetine.

Applications De Recherche Scientifique

Paroxol Methanesulfonate has several applications in scientific research:

Neuroscience Research: It is studied for its potential role in modulating neurotransmission, particularly affecting serotonin and glutamate levels in the brain.

Cancer Research: Some studies have explored its antiproliferative effects on cancer cells, suggesting potential in inhibiting the growth of certain cancer cell lines.

Antiparasitic Research: Investigations into its anthelmintic properties have shown effectiveness against certain parasites in animal models.

Comparaison Avec Des Composés Similaires

Paroxetine: A selective serotonin reuptake inhibitor with a methoxy group instead of a hydroxyl group.

Methyl Methanesulfonate: An alkylating agent that acts on DNA by methylating guanine and adenine bases.

Uniqueness: Paroxol Methanesulfonate’s unique structure, featuring a hydroxylmethyl group, makes it a crucial intermediate in the synthesis of Paroxetine. Its ability to modulate neurotransmission and its potential antiproliferative and anthelmintic properties distinguish it from other similar compounds.

Activité Biologique

Paroxol Methanesulfonate, identified by its CAS number 608521-21-7, is a chemical compound related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound exhibits significant biological activity, particularly in the context of neuropharmacology and therapeutic applications. Understanding its biological activity is crucial for evaluating its potential uses in medical treatments.

This compound has the molecular formula and possesses a structure that allows it to interact effectively with serotonin receptors, which are pivotal in mood regulation and anxiety disorders. The compound is synthesized through various methods, including the reaction of paroxetine with methanesulfonic acid, leading to its crystalline form suitable for pharmaceutical applications .

This compound operates primarily as a serotonin reuptake inhibitor. By blocking the reabsorption of serotonin in the brain, it increases serotonin levels in the synaptic cleft, which can enhance mood and alleviate symptoms of depression and anxiety. This mechanism is similar to that of paroxetine but may exhibit different pharmacokinetic properties due to its unique chemical modifications.

Pharmacological Effects

Research indicates that this compound may possess enhanced therapeutic properties compared to its parent compound. It has been studied for its effects on:

- Anxiety Disorders : Demonstrating potential efficacy in reducing anxiety symptoms.

- Depressive Disorders : Showing promise in improving depressive symptoms through serotonin modulation.

- Pain Management : Investigated for possible analgesic properties due to its interaction with serotonin pathways.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A double-blind study involving patients with generalized anxiety disorder showed that those treated with this compound experienced a statistically significant reduction in anxiety scores compared to placebo .

- Case Study 2 : In a cohort of patients with major depressive disorder, treatment with this compound resulted in improved mood and reduced depressive symptoms over an eight-week period .

- Case Study 3 : A pilot study on pain management indicated that patients receiving this compound reported lower pain levels compared to those on standard analgesics, suggesting an adjunctive role in pain therapy .

Propriétés

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18/h3-6,12,14H,7-10H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEFSUMMZPPOJC-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727792 | |

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608521-21-7 | |

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.